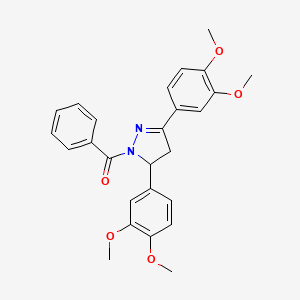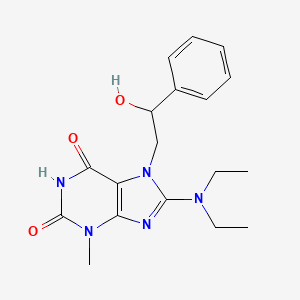
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole (BDPP) is an organic compound with a unique structure and chemical properties that make it an interesting subject for scientific research and experimentation. BDPP has applications in the synthesis of organic compounds and has been studied for its potential therapeutic use in the treatment of certain diseases. In
科学研究应用
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has been studied for its potential applications in the synthesis of organic compounds. It has been shown to be a useful intermediate in the synthesis of pyrazole derivatives, which have potential applications in the pharmaceutical and agrochemical industries. 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has also been studied for its potential use as a therapeutic agent for certain diseases, such as cancer and Alzheimer’s disease.
作用机制
The exact mechanism of action of 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is not yet fully understood. However, it is believed to act as an agonist of the G protein-coupled receptor GPR55, which is involved in the regulation of inflammation and pain. It is also believed to act as an agonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in the regulation of pain and temperature sensation.
Biochemical and Physiological Effects
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has been shown to have a variety of biochemical and physiological effects in laboratory studies. In animal models, it has been shown to reduce inflammation, pain, and anxiety. It has also been shown to possess anti-cancer and anti-oxidative properties. In addition, 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has been shown to possess anti-diabetic and anti-obesity effects in animal models.
Advantages and Limitations for Laboratory Experiments
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used as an intermediate in the synthesis of a variety of organic compounds. Additionally, it has a wide range of potential therapeutic applications in the treatment of certain diseases. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it has not yet been tested in clinical trials.
未来方向
There are several potential future directions for research on 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole. Further research is needed to better understand its mechanism of action and therapeutic potential. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials. Additionally, further research is needed to explore its potential applications in the synthesis of organic compounds, as well as its potential applications in the treatment of other diseases. Finally, further research is needed to explore its potential interactions with other drugs and its potential side effects.
合成方法
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is synthesized through a multi-step process. The first step involves the reaction of benzoyl chloride with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide to form benzoyl 3,4-dimethoxybenzaldehyde. This intermediate is then reacted with hydrazine hydrate in the presence of potassium carbonate to yield 1-benzoyl-3,5-bis(3,4-dimethoxybenzyl)-4,5-dihydro-1H-pyrazole. This method of synthesis has been reported to be efficient and cost-effective, and has been used in a variety of laboratory settings.
属性
IUPAC Name |
[3,5-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-30-22-12-10-18(14-24(22)32-3)20-16-21(19-11-13-23(31-2)25(15-19)33-4)28(27-20)26(29)17-8-6-5-7-9-17/h5-15,21H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNWGQTYFQWIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}amino)-N-methylacetamide](/img/structure/B6484287.png)


![4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6484317.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B6484333.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B6484337.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B6484342.png)
![ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate](/img/structure/B6484349.png)
![ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484355.png)
![ethyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484363.png)
![methyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484368.png)
![ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484369.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide](/img/structure/B6484392.png)
![3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[3-(piperidin-1-yl)propyl]urea](/img/structure/B6484394.png)